molecular formula C20H27NO3 B1343401 Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898749-82-1

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate

Cat. No.: B1343401
CAS No.: 898749-82-1
M. Wt: 329.4 g/mol
InChI Key: FKTYJRUTJNVVTD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula C19H25NO3 It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

    Formation of the Heptanoate Chain: The heptanoate chain with a keto group is introduced through a series of reactions, including aldol condensation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.

    Phenyl Heptanoate Derivatives: Compounds with similar heptanoate chains and phenyl groups can be compared in terms of their chemical reactivity and applications.

List of Similar Compounds

  • Pyrrolidine
  • Pyrrolizine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

IUPAC Name

ethyl 7-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h6-10,15H,2-5,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTYJRUTJNVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643518
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-82-1
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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